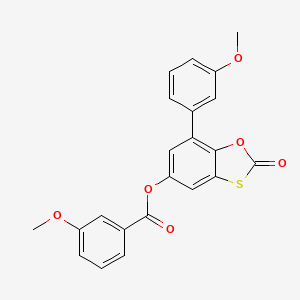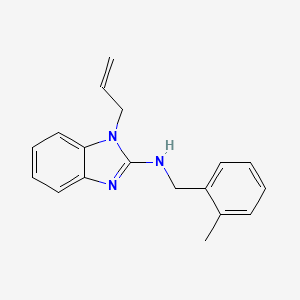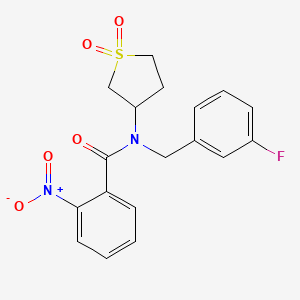![molecular formula C18H24N2O5S3 B11416227 4-[(4-methylphenyl)sulfonyl]-2-(propylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)-1,3-thiazol-5-amine](/img/structure/B11416227.png)
4-[(4-methylphenyl)sulfonyl]-2-(propylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)-1,3-thiazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Methylbenzenesulfonyl)-N-[(oxolan-2-yl)methyl]-2-(propane-1-sulfonyl)-1,3-thiazol-5-amine is a complex organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of multiple functional groups, including sulfonyl groups, a thiazole ring, and an oxolane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylbenzenesulfonyl)-N-[(oxolan-2-yl)methyl]-2-(propane-1-sulfonyl)-1,3-thiazol-5-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of Sulfonyl Groups: The sulfonyl groups can be introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base such as pyridine.
Attachment of the Oxolane Moiety: The oxolane moiety can be introduced through nucleophilic substitution reactions involving oxolane derivatives and appropriate leaving groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Methylbenzenesulfonyl)-N-[(oxolan-2-yl)methyl]-2-(propane-1-sulfonyl)-1,3-thiazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, sulfonyl chlorides, and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.
Aplicaciones Científicas De Investigación
4-(4-Methylbenzenesulfonyl)-N-[(oxolan-2-yl)methyl]-2-(propane-1-sulfonyl)-1,3-thiazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound may be studied for its potential biological activity, including antimicrobial, antifungal, or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4-(4-Methylbenzenesulfonyl)-N-[(oxolan-2-yl)methyl]-2-(propane-1-sulfonyl)-1,3-thiazol-5-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups allow it to form covalent or non-covalent interactions with these targets, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Methylbenzenesulfonyl)-2-(propane-1-sulfonyl)-1,3-thiazole: Lacks the oxolane moiety.
4-(4-Methylbenzenesulfonyl)-N-methyl-1,3-thiazol-5-amine: Lacks the propane-1-sulfonyl group.
4-(4-Methylbenzenesulfonyl)-N-[(oxolan-2-yl)methyl]-1,3-thiazol-5-amine: Lacks the propane-1-sulfonyl group.
Uniqueness
4-(4-Methylbenzenesulfonyl)-N-[(oxolan-2-yl)methyl]-2-(propane-1-sulfonyl)-1,3-thiazol-5-amine is unique due to the presence of both the oxolane moiety and the propane-1-sulfonyl group
Propiedades
Fórmula molecular |
C18H24N2O5S3 |
|---|---|
Peso molecular |
444.6 g/mol |
Nombre IUPAC |
4-(4-methylphenyl)sulfonyl-N-(oxolan-2-ylmethyl)-2-propylsulfonyl-1,3-thiazol-5-amine |
InChI |
InChI=1S/C18H24N2O5S3/c1-3-11-27(21,22)18-20-17(16(26-18)19-12-14-5-4-10-25-14)28(23,24)15-8-6-13(2)7-9-15/h6-9,14,19H,3-5,10-12H2,1-2H3 |
Clave InChI |
SUASKHHPQUBLKD-UHFFFAOYSA-N |
SMILES canónico |
CCCS(=O)(=O)C1=NC(=C(S1)NCC2CCCO2)S(=O)(=O)C3=CC=C(C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-fluorophenyl)-3-hydroxy-7-(3-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11416155.png)
![3-{4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B11416160.png)

![2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B11416171.png)
![N-(3,4-dimethylphenyl)-2-{[3-(3-methylphenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11416172.png)
![Methyl 3-acetyl-1-(4-chlorophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-7-carboxylate](/img/structure/B11416173.png)

![N-(4-ethoxyphenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide](/img/structure/B11416185.png)
![11-methyl-2,6-dioxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11416194.png)

![2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B11416212.png)
![N-[4-(acetylamino)phenyl]-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide](/img/structure/B11416218.png)
![2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11416224.png)

